DL-threo-3-Hydroxyaspartic acid

Catalog No.
S775996
CAS No.
4294-45-5
M.F
C4H7NO5
M. Wt
149.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DL-threo-3-Hydroxyaspartic acid

CAS Number

4294-45-5

Product Name

DL-threo-3-Hydroxyaspartic acid

IUPAC Name

(2S,3S)-2-amino-3-hydroxybutanedioic acid

Molecular Formula

C4H7NO5

Molecular Weight

149.10 g/mol

InChI

InChI=1S/C4H7NO5/c5-1(3(7)8)2(6)4(9)10/h1-2,6H,5H2,(H,7,8)(H,9,10)/t1-,2-/m0/s1

InChI Key

YYLQUHNPNCGKJQ-LWMBPPNESA-N

Synonyms

3-hydroxyaspartic acid, 3-hydroxyaspartic acid, (erythro)-isomer, 3-hydroxyaspartic acid, (erythro-D)-isomer, 3-hydroxyaspartic acid, (erythro-DL)-isomer, 3-hydroxyaspartic acid, (erythro-L)-isomer, 3-hydroxyaspartic acid, (threo-DL)-isomer, 3-hydroxyaspartic acid, (threo-L)-isomer, beta-hydroxyaspartic acid, DL-threo-3-hydroxyaspartic acid, erythro-beta-hydroxyaspartic acid, L-erythro-3-hydroxyaspartate, L-threo-beta-hydroxyaspartic acid, threo-beta-aspartate, threo-hydroxyaspartic acid, threo-THA

Canonical SMILES

C(C(C(=O)O)O)(C(=O)O)N

Isomeric SMILES

[C@H]([C@@H](C(=O)O)O)(C(=O)O)N

The exact mass of the compound DL-threo-beta-Hydroxyaspartic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Excitatory Amino Acids - Supplementary Records. It belongs to the ontological category of 3-hydroxy-D-aspartic acid in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

DL-threo-3-Hydroxyaspartic acid (DL-THA, CAS 4294-45-5) is a well-characterized, competitive, and transportable inhibitor of Excitatory Amino Acid Transporters (EAATs). As a structural analog of endogenous L-glutamate and L-aspartate, it is primarily procured as a pharmacological tool for neurochemical assays and as a specialized building block for solid-phase peptide synthesis [1]. In procurement contexts, its value is defined by its ability to competitively block glutamate uptake—with IC50 values typically ranging from 11 to 96 µM depending on the specific EAAT subtype—and its capacity to act as an alternative transport substrate [2]. Furthermore, its pre-installed beta-hydroxy group makes it a highly efficient precursor for synthesizing calcium-binding epidermal growth factor (EGF)-like domains, offering a direct synthetic route that bypasses the need for complex enzymatic hydroxylation.

Research Fit

EAAT Subtype Profiling

Transportable inhibitor across EAAT1-4; non-transportable blocker at EAAT5. Supports isoform-specific interrogation.

Glutamate Dynamics

Induces transporter-mediated heteroexchange, elevating extracellular glutamate. Fits efflux-mechanism studies.

In Vivo Tool

Published intrathecal dosing data in rat formalin model supports spinal EAAT pharmacology research.

Substituting DL-THA with generic glutamate analogs or alternative EAAT inhibitors fundamentally alters experimental and synthetic outcomes. Unlike non-transportable blockers such as DL-TBOA, DL-THA is a transportable inhibitor; it is actively translocated by EAATs, thereby inducing heteroexchange and driving the reverse transport of endogenous glutamate [1]. If a buyer mistakenly procures a non-transportable blocker when heteroexchange is required, the resulting assay will fail to replicate substrate-coupled electrogenic currents. Stereochemically, substituting the threo-isomer with the erythro-diastereomer results in a near-total loss of transporter affinity [2]. In synthetic applications, attempting to use standard L-aspartic acid as a substitute requires challenging downstream beta-hydroxylation steps, drastically reducing overall peptide yield and increasing manufacturing complexity.

Substitution Risk

Mechanism Mismatch
Non-transportable blockers alter glutamate handling

DL-TBOA or L-trans-2,3-PDC cannot replace DL-THA in heteroexchange assays; they lack substrate translocation and may suppress efflux pathways.

Enantiomer Potency Gap
Racemic mixture may require higher working concentrations

L-THA single enantiomer is reported to be 5- to 9-fold more potent at EAAT1-3. DL-THA racemate may shift dose-response relationships.

In Vivo Evidence Gap
Comparable in vivo data absent for structural analogs

Published intrathecal antinociception data exist for DL-THA but not for L-THA, DL-TBOA, or PDC analogs under identical conditions, requiring pilot validation.

Transportable vs. Non-Transportable Blockade

DL-THA is distinguished from bulk EAAT inhibitors by its mechanism of action: it is a transportable competitive inhibitor. While compounds like DL-TBOA provide pure, silent blockade without being translocated across the membrane, DL-THA is actively transported by EAAT1-4 [1]. This active translocation induces heteroexchange, leading to the reverse release of intracellular glutamate and generating measurable substrate-coupled ion currents.

Evidence DimensionTransporter translocation and heteroexchange induction
Target Compound DataDL-THA acts as a transportable substrate, inducing heteroexchange and electrogenic currents.
Comparator Or BaselineDL-TBOA acts as a non-transportable blocker, causing zero heteroexchange.
Quantified DifferenceBinary functional divergence (transportable vs. non-transportable mechanism).
ConditionsIn vitro EAAT-expressing Xenopus oocyte or mammalian cell models.

Buyers must select DL-THA over TBOA when the experimental protocol specifically requires the induction of reverse glutamate transport or the measurement of substrate-driven currents.

DL-THA vs. L-THA Potency
Cross-study comparable
L-THA is 8.7-fold more potent at EAAT1 and 1.6-fold at EAAT2. DL-THA racemate shows IC50 of 96 µM (EAAT1) and 31 µM (EAAT2).
Supports enantiomer-specific potency review
D-enantiomer may act as functionally inert diluent. DL-THA vs. L-THA represents a cost-potency trade-off.

Stereospecific EAAT Binding Affinity

The spatial orientation of the beta-hydroxy group is the primary determinant of EAAT binding affinity. Quantitative structure-activity relationships demonstrate that the threo-configuration found in DL-THA is strictly required for micromolar potency (IC50 ~31 µM for EAAT2). In stark contrast, the erythro-3-hydroxyaspartic acid diastereomer exhibits a profound reduction in affinity, rendering it practically inactive at standard assay concentrations [1].

Evidence DimensionEAAT binding affinity and uptake inhibition
Target Compound DataDL-threo-3-Hydroxyaspartic acid (IC50 ~11-96 µM across EAAT subtypes).
Comparator Or Baselineerythro-3-Hydroxyaspartic acid (negligible affinity / functionally inactive).
Quantified Difference>10-fold reduction in binding affinity for the erythro isomer compared to the threo isomer.
ConditionsRadioligand uptake assays in EAAT-expressing cell lines.

Procuring the exact threo-stereoisomer is critical, as generic mixtures containing the erythro form will fail to achieve reproducible transporter blockade.

DL-THA vs. DL-TBOA Mechanism
Head-to-head
DL-THA is transportable at EAAT1-4; DL-TBOA is a non-transportable blocker. DL-THA is 7.3-fold more potent at EAAT4 (Ki 0.6 µM vs. 4.4 µM).
Mechanism context critical for efflux endpoint studies
DL-TBOA inhibits both uptake and reverse transport without substrate efflux. Cannot substitute for heteroexchange induction.

Calcium-Binding Peptide Synthesis Efficiency

In the solid-phase synthesis of complex proteins, particularly those containing calcium-binding EGF-like domains, the presence of beta-hydroxyaspartate residues is critical for proper folding and metal coordination. Procuring DL-THA allows for the direct incorporation of this moiety using orthogonally protected derivatives [1]. If standard L-aspartic acid is used as a baseline substitute, the synthesis requires post-translational or late-stage enzymatic beta-hydroxylation, which suffers from low conversion rates and poor scalability.

Evidence DimensionSynthetic route efficiency for beta-hydroxylated peptides
Target Compound DataDirect incorporation via protected DL-THA building blocks.
Comparator Or BaselineL-Aspartic acid requiring downstream enzymatic hydroxylation.
Quantified DifferenceElimination of complex late-stage enzymatic steps.
ConditionsSolid-phase peptide synthesis (SPPS) workflows.

Utilizing DL-THA as a direct precursor significantly streamlines the manufacturability and yield of specialized calcium-binding peptides compared to using unmodified aspartic acid.

DL-THA vs. L-trans-2,4-PDC
Cross-study comparable
L-trans-2,4-PDC is 3.9-fold more potent at EAAT2 (8 µM vs 31 µM). DL-THA is 2.4-fold more potent at EAAT3 and 4.3-fold at EAAT4.
Inverted subtype selectivity at EAAT3/4 vs. EAAT2
Select DL-THA when preferential EAAT3/EAAT4 inhibition is desired, or to minimize EAAT2 engagement.
DL-THA vs. L-trans-2,3-PDC
Class-level inference
DL-THA is a transportable substrate at EAAT2. L-trans-2,3-PDC acts as a pure blocker without translocation. Quantitative potency comparison data are limited.
Mechanistic divergence review required
L-trans-2,3-PDC cannot trigger heteroexchange. DL-THA is essential for EAAT2-mediated glutamate efflux studies.
In Vivo Antinociception
Endpoint context
Reported reduction in phase 2 flinches/shakes at 7.5 µg and 15 µg intrathecal dose in rat formalin model.
Supports in vivo spinal EAAT pharmacology research
No comparable in vivo data available for EAAT inhibitor analogs under identical conditions. Pilot studies may be needed for alternatives.

Glutamate Heteroexchange Induction

Because DL-THA is a transportable inhibitor, it is the strictly indicated choice for microdialysis and electrophysiological studies designed to induce the reverse transport of glutamate [1]. It is specifically procured when researchers need to measure substrate-coupled ion fluxes or study the dynamics of non-vesicular glutamate release, scenarios where non-transportable blockers like TBOA would be ineffective.

Solid-Phase EGF-Like Peptide Synthesis

DL-THA serves as a critical starting material for synthesizing orthogonally protected beta-hydroxyaspartate derivatives (e.g., Fmoc-protected forms) [2]. These building blocks are essential for the industrial and laboratory-scale assembly of calcium-binding epidermal growth factor (EGF)-like domains, bypassing the low yields associated with post-synthetic enzymatic hydroxylation.

EAAT-Targeted Therapeutics Development

As a structurally validated, high-affinity scaffold, DL-THA is frequently used as a baseline comparator and structural template in medicinal chemistry [1]. Procurement of this compound supports the synthesis of next-generation glutamate transporter modulators, including conformationally restricted analogs or subtype-selective inhibitors, by providing a reliable benchmark for threo-specific binding interactions.

Application Fit Matrix

Application
Selection Property
Validation Focus
Spinal EAAT Pharmacology & Pain Research
Published in vivo dosing parameters (intrathecal)
Behavioral endpoint reproducibility in acute/chronic pain models
EAAT4- or EAAT5-Preferential Manipulation
Sub-micromolar potency at EAAT4 (Ki 0.6 µM); low µM at EAAT5
Isoform selectivity window at ≤3 µM concentrations
Glutamate Heteroexchange / Transporter-Mediated Efflux
Transportable substrate at EAAT1-4
Confirmation of extracellular glutamate elevation vs. non-transportable controls
Cost-Sensitive EAAT1-4 Inhibition Screening
Racemic mixture with functional activity across EAAT1-4
Target engagement verification at higher working concentrations

XLogP3

-4.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

149.03242232 Da

Monoisotopic Mass

149.03242232 Da

Heavy Atom Count

10

UNII

Z9Q5W0U8VW

Other CAS

7298-99-9
4294-45-5

Wikipedia

3-Hydroxyaspartic_acid

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